

What are the chemical properties of Fmoc-NH-PEG4-CH2COOH?

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Compound Name:	Fmoc-NH-PEG4-CH2COOH	
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An In-Depth Technical Guide to the Chemical Properties of Fmoc-NH-PEG4-CH2COOH

Fmoc-NH-PEG4-CH2COOH is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. Its structure is meticulously designed to connect molecules of interest, enhancing their properties for a range of applications, from targeted drug delivery to advanced diagnostic tools. This guide provides a comprehensive overview of its chemical properties, experimental applications, and the core principles that make it an invaluable tool in modern bioconjugation chemistry.

The molecule's power lies in its modular architecture, which consists of three distinct components: a base-labile Fmoc-protected amine, a hydrophilic PEG4 spacer, and a reactive terminal carboxylic acid. This unique combination provides chemical orthogonality, allowing for precise, stepwise reactions.[1]

Core Chemical and Physical Properties

The fundamental properties of **Fmoc-NH-PEG4-CH2COOH** are summarized below. These characteristics define its behavior in chemical reactions and biological systems.



Property	Value
CAS Number	437655-95-3
Molecular Formula	C25H31NO8[2][3]
Molecular Weight	473.5 g/mol [2][3]
Appearance	Viscous Liquid or Solid
Purity	Typically ≥95% - 98%[3][4]
Solubility	Soluble in common organic solvents like DMF, DMSO, and DCM[1][5]
Storage Conditions	Store at -20°C or -5°C, keep dry and protected from light[1][3][6]
pKa (Predicted)	4.28 ± 0.10
Topological Polar Surface Area	112.55 Ų
LogP (Predicted)	3.45710

A closely related variant, Fmoc-NH-PEG4-CH2CH2COOH (CAS: 557756-85-1), features a propionic acid terminus instead of an acetic acid one. It shares very similar properties and applications, with a molecular formula of C26H33NO8 and a molecular weight of approximately 487.5 g/mol .[1][6][7][8][9][10]

Molecular Structure and Functional Components

The versatility of **Fmoc-NH-PEG4-CH2COOH** stems from its three key functional domains, each with a specific role.





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Caption: Functional domains of the Fmoc-NH-PEG4-CH2COOH linker.

- Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a crucial protecting group for the amine. The Fmoc group is famously base-labile, meaning it is stable under acidic and neutral conditions but can be cleanly and rapidly removed by treatment with a mild base, such as 20% piperidine in DMF.[1] This property is the cornerstone of its utility in solid-phase peptide synthesis (SPPS) and other controlled, sequential reactions.[1]
- PEG4 (Tetraethylene Glycol) Spacer: This central linker is a discrete, monodisperse polyethylene glycol chain. The PEG spacer imparts several highly desirable properties, most notably hydrophilicity.[1][3][4] It significantly increases the aqueous solubility of the molecule it's attached to, which is crucial for preventing the aggregation of peptides or drug conjugates in biological media.[1] Its flexibility and biocompatibility also help to minimize immunogenicity.
 [1]
- COOH (Carboxylic Acid) Group: The terminal carboxylic acid serves as a reactive handle. It can be activated to react with primary amine groups on other molecules (like proteins, antibodies, or peptides) to form a stable amide bond.[3][4][5] This reaction provides a robust and permanent linkage.

Experimental Protocols and Key Applications

Fmoc-NH-PEG4-CH2COOH is a key reagent in several advanced biochemical applications due to its heterobifunctional nature.



Bioconjugation and Antibody-Drug Conjugate (ADC) Synthesis

This linker is frequently used to construct ADCs, where a potent cytotoxic drug is attached to a tumor-targeting antibody.[5][7][10] The process allows for the precise delivery of the drug, increasing efficacy and reducing side effects.[11]

Experimental Protocol: Two-Step Conjugation for ADC Synthesis

This protocol outlines the general steps for conjugating a drug (Molecule B) to an antibody (Molecule A) using the linker.

Step 1: Activation of Carboxylic Acid and Coupling to Antibody (Molecule A)

- Activation: Dissolve Fmoc-NH-PEG4-CH2COOH in an anhydrous organic solvent (e.g., DMF). Add 1.2 equivalents of a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of an auxiliary activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS.
- Reaction: Allow the activation reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS ester.
- Conjugation: Add the activated linker solution to a solution of the antibody (Molecule A) in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to antibody should be optimized but often starts at a 10-20 fold molar excess.
- Incubation: Let the reaction proceed for 1-2 hours at room temperature with gentle mixing.
- Purification: Remove excess, unreacted linker using a desalting column or size-exclusion chromatography.

Step 2: Fmoc Deprotection and Coupling of Drug (Molecule B)

 Deprotection: Treat the purified Antibody-Linker conjugate with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group, exposing a primary amine.

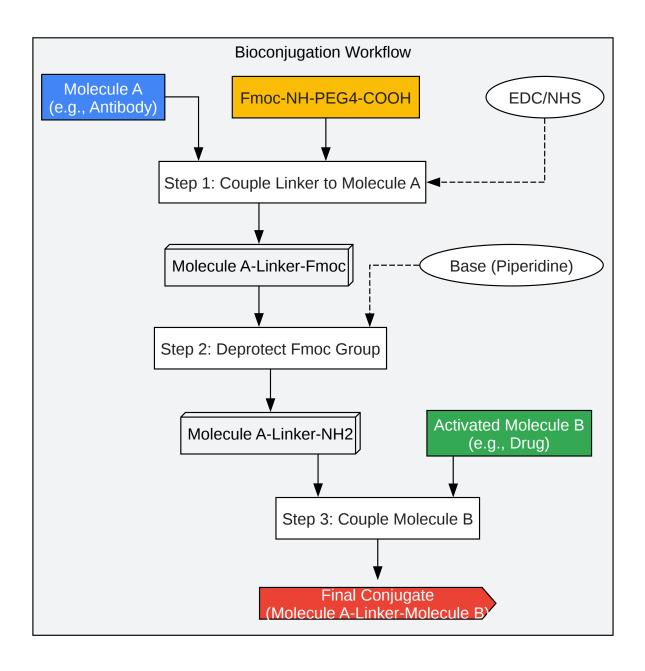






- Purification: Purify the antibody-linker conjugate again to remove piperidine and the Fmoc byproduct.
- Drug Conjugation: React the newly exposed amine on the linker with an activated form of the drug (Molecule B), which typically contains an NHS ester or other amine-reactive group.
- Final Purification: Purify the final ADC to remove any unconjugated drug and byproducts.





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Caption: Two-step workflow for bioconjugation using the linker.

Solid-Phase Peptide Synthesis (SPPS)

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In SPPS, this linker can be used to introduce a hydrophilic PEG spacer into a peptide sequence to improve its solubility or to functionalize the N-terminus.[1]

Experimental Protocol: N-terminal Modification

- Resin Preparation: Start with a standard solid-phase peptide synthesis resin with the desired peptide sequence already assembled.
- Final Deprotection: Perform the final N-terminal Fmoc deprotection of the peptide on the resin using 20% piperidine in DMF.
- Linker Coupling: Couple the carboxylic acid end of Fmoc-NH-PEG4-CH2COOH to the free N-terminal amine of the peptide chain using standard peptide coupling reagents (e.g., HATU, HOBt).
- Fmoc Removal: After coupling, the Fmoc group on the newly added PEG linker can be removed to expose a primary amine.
- Further Functionalization: This new amine can be used for subsequent labeling with a fluorophore, biotin, or another molecule of interest.[1]
- Cleavage and Deprotection: Cleave the completed, modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).

Surface Modification of Materials

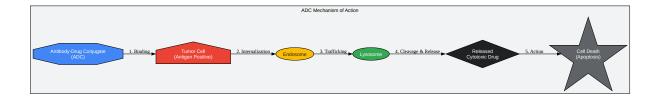
Fmoc-NH-PEG4-CH2COOH is also used to functionalize surfaces like gold nanoparticles, quantum dots, and microarrays.[1] The PEG chain forms a hydrophilic layer that resists non-specific protein adsorption, a critical feature for developing reliable biosensors and diagnostic devices.[1]

Experimental Protocol: Surface Functionalization

- Surface Preparation: Ensure the surface to be modified has available primary amine groups. If not, the surface must first be amine-functionalized.
- Linker Activation: Activate the carboxylic acid of Fmoc-NH-PEG4-CH2COOH using EDC/NHS as described in the bioconjugation protocol.



- Coupling: Immerse the amine-functionalized surface in the activated linker solution to allow covalent attachment via amide bond formation.
- Washing: Thoroughly wash the surface to remove any non-covalently bound linker.
- Fmoc Deprotection: Treat the surface with 20% piperidine in DMF to expose the terminal amine on the PEG linker. This amine is now available for the covalent immobilization of capture probes like antibodies or DNA oligonucleotides.[1]



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Caption: Role of a linker in the mechanism of an Antibody-Drug Conjugate.

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